molecular formula C9H11NO5S B6214076 methyl 2-hydroxy-4-methanesulfonamidobenzoate CAS No. 1610860-51-9

methyl 2-hydroxy-4-methanesulfonamidobenzoate

Cat. No.: B6214076
CAS No.: 1610860-51-9
M. Wt: 245.3
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Description

Methyl 2-hydroxy-4-methanesulfonamidobenzoate is a chemical compound with a complex structure that includes a benzoate core, a hydroxyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-4-methanesulfonamidobenzoate typically involves the esterification of 2-hydroxy-4-methanesulfonamidobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-methanesulfonamidobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methanesulfonamide group can be reduced to form a primary amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Methyl 2-hydroxy-4-methanesulfonamidobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-methanesulfonamidobenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methanesulfonamide group can interact with various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxybenzoate: Lacks the methanesulfonamide group, resulting in different chemical properties and applications.

    Methyl 4-methanesulfonamidobenzoate: Lacks the hydroxyl group, affecting its reactivity and biological activity.

Uniqueness

Methyl 2-hydroxy-4-methanesulfonamidobenzoate is unique due to the presence of both the hydroxyl and methanesulfonamide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

1610860-51-9

Molecular Formula

C9H11NO5S

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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